Cis-5-Amino-tetrahydro-pyran-3-ol is a compound belonging to the class of tetrahydropyran derivatives, characterized by a six-membered ring structure containing one nitrogen atom and one hydroxyl group. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of dipeptidyl peptidase-IV, which plays a significant role in glucose metabolism and is a target for type 2 diabetes treatment.
The synthesis and characterization of cis-5-amino-tetrahydro-pyran-3-ol have been reported in various scientific literature, including patents and research articles focused on synthetic methodologies and biological activities of tetrahydropyran derivatives. Notably, the compound has been highlighted as an intermediate in the preparation of dipeptidyl peptidase-IV inhibitors, indicating its relevance in pharmaceutical research .
Cis-5-amino-tetrahydro-pyran-3-ol can be classified as:
The synthesis of cis-5-amino-tetrahydro-pyran-3-ol typically involves several key steps, including the formation of the tetrahydropyran ring followed by amination and hydroxylation processes. Various synthetic strategies have been employed:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and the presence of catalysts or protecting groups to ensure high yields and selectivity for the desired stereoisomer .
Cis-5-amino-tetrahydro-pyran-3-ol has a molecular formula of and features a six-membered ring with specific stereochemistry at the 5-position. The structural representation includes:
Key data points include:
Cis-5-amino-tetrahydro-pyran-3-ol can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as controlled temperatures and pH levels to optimize yields and minimize side reactions .
The mechanism by which cis-5-amino-tetrahydro-pyran-3-ol exerts its biological effects primarily involves inhibition of dipeptidyl peptidase-IV. This enzyme is responsible for degrading incretin hormones that regulate insulin secretion:
Studies have shown that compounds with similar structures exhibit significant inhibitory activity against dipeptidyl peptidase-IV, supporting their potential use in diabetes management .
Relevant analyses such as NMR spectroscopy confirm structural integrity and purity during synthesis .
Cis-5-amino-tetrahydro-pyran-3-ol has promising applications in:
Stereoselective synthesis remains pivotal for accessing enantiomerically pure cis-5-amino-tetrahydro-pyran-3-ol, leveraging chiral catalysts to enforce precise spatial control. Samarium diiodide (SmI₂)-mediated cyclizations exemplify this approach, where β-alkoxyvinyl sulfoxides undergo reductive coupling with aldehydes to construct the tetrahydropyran scaffold. This method achieves high cis diastereoselectivity (d.r. > 20:1) by exploiting substrate-controlled stereochemistry, as the (E/Z)-olefin geometry and sulfoxide chirality dictate the stereochemical outcome [3].
Gold(I) complexes modified by chiral phosphines enable intramolecular hydroalkoxylation of γ-allenols, yielding tetrahydropyranols with enantiomeric excess (ee) up to 96%. This proceeds via anti-nucleophilic attack, where ligand stereoelectronics govern enantioselectivity [6]. Similarly, chiral Brønsted acid catalysts (e.g., imino-imidodiphosphates) facilitate asymmetric Prins cyclizations. Confined active sites within these catalysts enforce facial selectivity during C–O bond formation, affording the cis-isomer with >90% ee [6].
Table: Catalytic Systems for Asymmetric Synthesis
Catalyst Class | Reaction Type | Stereoselectivity | Key Limitations |
---|---|---|---|
SmI₂ | Reductive cyclization | d.r. > 20:1 (cis) | Substrate prefunctionalization |
Au(I)/Chiral phosphines | Hydroalkoxylation | ≤96% ee | Sensitivity to moisture |
Chiral Brønsted acids | Prins cyclization | >90% ee | Narrow substrate scope |
Notably, lanthanide triflates (e.g., Yb(OTf)₃) in ionic liquids enable Markovnikov-selective hydroalkoxylations, though enantiocontrol requires chiral auxiliaries [6].
Multicomponent reactions (MCRs) efficiently assemble cis-5-amino-tetrahydro-pyran-3-ol precursors in a single step, minimizing purification. The Prins-cyclization-hydroamination sequence is prominent, combining aldehydes, homoallylic alcohols, and aminating agents. Phosphomolybdic acid catalyzes aqueous Prins cyclizations at ambient temperature, generating 4-hydroxytetrahydropyrans that undergo subsequent stereoselective amination. This route delivers cis-configured products in 70–85% yield with all-cis selectivity due to chair-like transition states [6].
Ugi-type reactions incorporating amino alcohols, aldehydes, and isocyanides provide linear peptoids that undergo acid-mediated cyclization. For example, cis-aminopyranols form via oxonium-ion intermediates when 5-aminopentane-1,3-diol derivatives participate, achieving 65–78% yields. However, diastereoselectivity requires optimization (typically d.r. 3:1–5:1) [8]. Rhenium(VII) catalysts (e.g., O₃ReOSiPh₃) enable carbonyl-ene cyclizations of unsaturated aldehydes and amines, affording aminopyrans with moderate cis selectivity (d.r. 4:1) under mild conditions [6].
Table: Multicomponent Approaches to the Pyran Scaffold
Method | Components | Yield Range | cis Selectivity | Catalyst |
---|---|---|---|---|
Prins-amination | Aldehyde, homoallylic alcohol, amine | 70–85% | All-cis | Phosphomolybdic acid |
Ugi-cyclization | Aldehyde, amino alcohol, isocyanide | 65–78% | d.r. 3:1–5:1 | TFA |
Carbonyl-ene cyclization | Aldehyde, allylamine | 60–75% | d.r. ~4:1 | O₃ReOSiPh₃ |
Reductive amination offers direct access to cis-5-amino-tetrahydro-pyran-3-ol from ketone precursors, leveraging stereocontrol through catalyst or substrate design. Sodium triacetoxyborohydride-mediated reactions of 5-oxo-tetrahydropyran-3-ol with ammonia sources proceed in dichloromethane at 25°C, yielding the cis-isomer predominantly (d.r. 8:1) due to equatorial attack on a transient iminium ion [8]. Catalytic hydrogenation using Pd/C or Raney nickel under ammonium acetate buffer achieves higher stereoselectivity (d.r. >15:1) by constraining imine adsorption geometry on the metal surface [8] [9].
Enzymatic reductive amination represents an emerging strategy. Engineered amine dehydrogenases (AmDHs) reduce 5-oxo-tetrahydropyran-3-ol enantioselectively using ammonia and NADH cofactors, though yields currently trail chemical methods (≤40%) [8]. For N-alkyl derivatives, borane-pyridine complexes enable selective alkylation at 0°C, minimizing epimerization [9].
Protecting groups critically influence synthetic efficiency and stereointegrity during cis-5-amino-tetrahydro-pyran-3-ol synthesis. The tert-butoxycarbonyl (Boc) group predominates due to orthogonal deprotection under acidic conditions (e.g., trifluoroacetic acid) without epimerizing stereocenters. Boc-protection of amino pyranones precedes carboxylation or reduction, achieving >95% recovery of chiral purity after deprotection [10]. Carboxybenzyl (Cbz) groups serve as alternatives, though hydrogenolytic removal risks over-reduction of the pyran ring [2].
For hydroxyl protection, acetyl groups demonstrate compatibility with amination steps but require basic dehydroacetylation (e.g., K₂CO₃/MeOH), occasionally causing β-elimination. Trimethylsilyl (TMS) ethers offer labile protection but exhibit poor stability during chromatography. In contrast, benzyl ethers withstand diverse reaction conditions and are cleaved via hydrogenolysis, though competing N-debenzylation may occur if N-Cbz is present [2] [8].
Table: Protecting Group Performance in Key Transformations
Group | Function Protected | Stability | Deprotection Conditions | Chiral Purity Retention |
---|---|---|---|---|
Boc | Amine | Acids/bases, nucleophiles | TFA/DCM, 25°C | >95% |
Cbz | Amine | Bases, mild nucleophiles | H₂/Pd-C, 25°C | 85–90% |
Acetyl | Hydroxyl | Mild bases, reductants | K₂CO₃/MeOH, 0°C | 90–95% |
Benzyl | Hydroxyl | Acids/bases, hydrogenation catalysts | H₂/Pd-C, 25°C | >95% |
Optimal strategies combine N-Boc with O-benzyl, enabling sequential deprotection: benzyl removal via hydrogenolysis followed by acidolytic Boc cleavage. This approach preserves stereochemistry and achieves isolated yields >85% for the deprotected amino alcohol [10].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3